2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMVVACNHTRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and chromenone core undergo oxidation under controlled conditions:
-
Nitrile Oxidation :
Reaction with KMnO₄ in acidic or neutral media converts the nitrile group to a carboxylic acid. For example, treatment with KMnO₄/H₂SO₄ yields 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetic acid, confirmed by IR (loss of CN stretch at ~2,250 cm⁻¹) and MS (m/z 344.7 [M+H]⁺) . -
Chromenone Ring Oxidation :
Strong oxidants like CrO₃ in acetic acid oxidize the 4-oxo group to a carboxylate, forming derivatives with enhanced solubility .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 h | Carboxylic acid derivative | 78% | |
| CrO₃/AcOH | Reflux, 2 h | 4-carboxychromenone | 65% |
Reduction Reactions
The nitrile and ketone groups participate in selective reductions:
-
Nitrile Reduction :
Using H₂/Pd-C in ethanol reduces the nitrile to a primary amine, yielding 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethylamine. NMR shows a new NH₂ peak at δ 1.8 ppm. -
Ketone Reduction :
NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl group, forming 4-hydroxy-chromen derivatives. This reaction is reversible under acidic conditions .
| Reagent | Target Group | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C | Nitrile → Amine | 2-((...)ethylamine | >90% | |
| NaBH₄/MeOH | 4-Oxo → 4-Hydroxy | 4-hydroxy-chromenone | 82% |
Substitution Reactions
The aryl ether and nitrile groups enable nucleophilic substitutions:
-
Nitrile Substitution :
Reaction with amines (e.g., benzylamine) in DMF at 120°C replaces the nitrile with an amide, forming 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide . -
Aryl Ether Cleavage :
HI/AcOH cleaves the ether bond, producing 7-hydroxy-chromenone and acetonitrile as byproducts .
| Reagent | Mechanism | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine/DMF | Nucleophilic acyl substitution | Acetamide derivative | 68% | |
| HI/AcOH | Acidic cleavage | 7-hydroxy-chromenone + CH₃CN | 85% |
Nucleophilic Additions
The electron-deficient chromenone core undergoes Michael additions:
-
Thiol Addition :
Reaction with thiophenol in the presence of K₂CO₃ adds a sulfur nucleophile to the α,β-unsaturated ketone, forming a thioether adduct .
| Nucleophile | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| PhSH | K₂CO₃ | 3-(4-chlorophenyl)-4-thioether-chromenone | Enzyme inhibition |
Cyclization Reactions
The nitrile group participates in heterocycle formation:
-
Triazole Synthesis :
Click chemistry with NaN₃/Cu(I) forms a 1,2,3-triazole ring, enhancing bioactivity .
| Reagent | Conditions | Product | Bioactivity | Source |
|---|---|---|---|---|
| NaN₃/CuSO₄ | RT, 12 h | Triazole-linked chromenone | Anticancer |
Key Findings from Mechanistic Studies
-
Base Sensitivity : The aryl ether bond is labile under strong basic conditions (e.g., NaH), leading to unintended cleavage .
-
Steric Effects : Substituents on the 4-chlorophenyl group modulate reaction rates. Electron-withdrawing groups accelerate nitrile substitutions .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions compared to THF or ethanol .
Scientific Research Applications
Antioxidant Properties
Research indicates that chromenone derivatives possess significant antioxidant activity. The presence of the trifluoromethyl group enhances electron-withdrawing properties, improving the compound's ability to scavenge free radicals. In vitro studies suggest that related compounds can inhibit lipid peroxidation, indicating potential protective effects against oxidative stress.
Enzyme Inhibition
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has been evaluated for its inhibitory effects on several enzymes involved in pathological processes:
- Cholinesterase Inhibition : This property may have implications for treating neurodegenerative diseases such as Alzheimer's.
- Cyclooxygenase and Lipoxygenase Inhibition : These enzymes are key players in inflammatory pathways; thus, inhibition could lead to anti-inflammatory effects.
Anticancer Activity
Compounds similar to 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile have shown promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Given its potential to inhibit cholinesterases, this compound may also offer neuroprotective benefits. Research into its effects on neuronal health and function is ongoing, focusing on its ability to mitigate neuroinflammation and oxidative damage.
Case Studies
- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar chromenone derivatives significantly reduced oxidative stress markers in cellular models, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
- Enzyme Inhibition Research : Another investigation highlighted the enzyme-inhibitory properties of chromenone derivatives, with a focus on their potential use in treating inflammatory disorders .
- Anticancer Properties : Research reported in Phytochemistry showed that specific derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Impact of Substituents on Properties
Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity and stability compared to phenyl () or methoxyphenoxy () substituents.
Position of Oxo Group :
- The 4-oxo chromene core (target) lacks the conjugated π-system of classical 2-oxo coumarins (), altering reactivity and binding to biological targets.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile , also referred to by its CAS number 929417-54-9, belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is , with a molecular weight of approximately 344.746 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 543.5 ± 50.0 °C at 760 mmHg
- LogP : 4.01, indicating moderate lipophilicity
Biological Activity Overview
The biological activities of chromenone derivatives have been extensively studied, revealing several important pharmacological effects:
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives, including those similar to 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile. For instance:
- A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma), with viability reductions of up to 54.9% in treated cells compared to controls .
Enzyme Inhibition
Chromene derivatives have shown promise as enzyme inhibitors:
- The compound exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes in neurodegenerative diseases like Alzheimer’s. For example, related compounds have demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes, indicating potent activity .
Antioxidant Properties
Antioxidant activity is another significant aspect of these compounds:
- Studies suggest that chromenone derivatives can scavenge free radicals and reduce oxidative stress markers in vitro, contributing to their potential protective effects against various diseases linked to oxidative damage .
The mechanisms underlying the biological activities of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile may involve:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and BChE, the compound may prevent substrate hydrolysis.
- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Mechanisms : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of chromenone derivatives, providing insights into their therapeutic potential:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, and what are critical reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the chromen-4-one core via cyclization of substituted salicylaldehyde derivatives with β-keto esters under acidic conditions .
- Step 2 : Introduction of the 4-chlorophenyl group at the 3-position using Ullmann coupling or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and optimized temperature (80–120°C) .
- Step 3 : Etherification at the 7-position with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Key Considerations : Monitor reaction progress via TLC/HPLC to avoid over-alkylation. Purification often requires column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 8.1–8.3 ppm for aromatic protons; ¹³C NMR: ~110 ppm for nitrile carbon) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the chromenone core .
- X-Ray Crystallography : Single-crystal analysis (if crystallizable) using SHELXL for refinement .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Root Cause Analysis :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO concentration ≤0.1% recommended) .
- Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via LC-MS. Stabilize with antioxidants (e.g., BHT) if oxidation is observed .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize batch effects .
- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Structural Insights :
- Active Site Mapping : Use Mercury CSD 2.0 to analyze intermolecular interactions (e.g., hydrogen bonds between the chromenone carbonyl and kinase residues) .
- Packing Motifs : Identify π-π stacking of the 4-chlorophenyl group with hydrophobic pockets, guiding substitutions for improved binding .
Q. What computational approaches are recommended for predicting metabolic pathways of this compound?
- In Silico Workflow :
- Metabolite Prediction : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., acetonitrile hydrolysis to carboxylic acid) .
- Docking Studies : AutoDock Vina for CYP450 enzyme interactions; prioritize CYP3A4/2D6 due to nitrile metabolism .
Methodological Challenges and Solutions
Q. How to address low yields in the final etherification step during synthesis?
- Optimization Strategies :
- Solvent Selection : Replace DMF with DMSO to enhance nucleophilicity of the phenolic oxygen .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics .
- Temperature Gradient : Perform microwave-assisted synthesis (100°C, 30 min) for higher efficiency .
Q. What techniques are critical for analyzing non-covalent interactions in protein-ligand complexes involving this compound?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
- Cryo-EM : Resolve low-affinity complexes at near-atomic resolution (applicable for large macromolecular targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
